molecular formula C22H30O3 B10838037 (+)-(5S,8S,9R,10S)-20-Methoxypuupehenone

(+)-(5S,8S,9R,10S)-20-Methoxypuupehenone

Katalognummer: B10838037
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: ZBJMJNFORKVCHU-MXNKGDRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-(5S,8S,9R,10S)-20-Methoxypuupehenone is a marine-derived meroterpenoid that attracts significant interest in pharmacological research for its potential anti-inflammatory and antimicrobial properties. As a specialized secondary metabolite, its value lies in its complex chemical structure and its interaction with key biological targets. Researchers investigate this compound for its ability to modulate enzymatic pathways central to the inflammatory response. Studies on structurally similar natural products have shown that such compounds can act by inhibiting critical enzymes like 5-lipoxygenase (5-LOX), which is a key player in the biosynthesis of pro-inflammatory leukotrienes . This mechanism is a major focus in the search for new anti-inflammatory agents, particularly as research continues to explore alternatives to conventional cyclooxygenase (COX) inhibitors . Furthermore, the compound's potential antimicrobial activity against a spectrum of Gram-positive bacteria makes it a subject of interest in microbiology and infectious disease research, especially in the context of growing antimicrobial resistance . The multifaceted bioactivity profile of (+)-(5S,8S,9R,10S)-20-Methoxypuupehenone establishes it as a promising candidate for further investigation in medicinal chemistry and drug discovery programs.

Eigenschaften

Molekularformel

C22H30O3

Molekulargewicht

342.5 g/mol

IUPAC-Name

(4aS,6aS,12aR,12bS)-10-methoxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one

InChI

InChI=1S/C22H30O3/c1-20(2)8-6-9-21(3)18(20)7-10-22(4)19(21)12-14-11-17(24-5)15(23)13-16(14)25-22/h11-13,18-19H,6-10H2,1-5H3/t18-,19+,21-,22-/m0/s1

InChI-Schlüssel

ZBJMJNFORKVCHU-MXNKGDRCSA-N

Isomerische SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C=C(C(=O)C=C4O3)OC)C)(C)C

Kanonische SMILES

CC1(CCCC2(C1CCC3(C2C=C4C=C(C(=O)C=C4O3)OC)C)C)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Congeners

Structural Features

The following table summarizes key structural differences among (+)-20-Methoxypuupehenone and its analogs:

Compound Name Substituents/Modifications Key Stereochemistry Source
(+)-20-Methoxypuupehenone (114/3) C20-OCH₃, C15=O 5S,8S,9R,10S Hyrtios spp. (Indonesia)
(+)-20-Methoxy-9,15-ene-puupehenol (115/4/2) C20-OCH₃, Δ⁹,¹⁵ double bond, C15-OH 5S,8S,10S (no C9 stereocenter) Hyrtios digitatus (Australia)
(+)-15,20-Dimethoxypuupehenol (116/5) C15-OCH₃, C20-OCH₃ 5S,8S,9R,10S Hyrtios spp. (Indonesia)
(+)-19-Methoxy-9,15-ene-puupehenol (1) C19-OCH₃, Δ⁹,¹⁵ double bond, C15-OH 5S,8S,10S Hyrtios digitatus (Australia)

Key Observations :

  • Position of Methoxy Groups : Shifting the methoxy from C20 (compound 114/3 ) to C19 (compound 1 ) or adding a second methoxy at C15 (compound 116/5 ) alters polarity and molecular interactions.
  • Double Bonds : The Δ⁹,¹⁵ double bond in compounds 115/4/2 and 1 introduces rigidity and planar regions, affecting binding to biological targets.

Bioactivity and Efficacy

Table 2: Comparative Bioactivity Data
Compound EC₅₀ (μM) % Efficacy (vs. TSAa) Notable Bioactivity
20-Methoxy-9,15-ene-puupehenol (2) 3.05 121% Anti-atherosclerosis potential
Trichostatin A (TSA) 5.25 100% Positive control (HDAC inhibitor)
20-Methoxypuupehenone (3) N/D N/D Moderate cytotoxicity

Notes:

  • Compound 2 (20-Methoxy-9,15-ene-puupehenol) outperforms TSA in efficacy (121%) with a lower EC₅₀ (3.05 μM), suggesting stronger target engagement .
  • The ketone-to-hydroxyl substitution (compound 3 vs.
  • Thermal lability of 116/5 (15,20-dimethoxypuupehenol) leads to decomposition into 3 and 4, complicating its pharmacological evaluation .

Drug-Likeness and Pharmacokinetics

Both 1 and 2 meet Lipinski’s rule criteria except for elevated clogP values (indicative of high lipophilicity), which may hinder oral bioavailability .

Stereochemical and Spectroscopic Differentiation

  • ECD and NMR : Distinct Cotton effects in ECD spectra (e.g., λmax at 242–325 nm for compound 2 ) and NMR shifts (e.g., C20 methoxy at δ 3.32 ppm in DMSO-d₆) help differentiate stereoisomers .
  • Absolute Configuration : The 9R configuration in 3 vs. the absence of C9 stereocenter in 2 impacts three-dimensional structure and bioactivity .

Vorbereitungsmethoden

Total Synthesis from Terpenoid Precursors

The enantiospecific synthesis of puupehenone derivatives often begins with terpenoid precursors such as (-)-sclareol or (R)-(-)-carvone. Alvarez-Manzaneda et al. demonstrated the conversion of (-)-sclareol to (-)-15-oxopuupehenol through a 12-step sequence involving oxidation, cyclization, and stereoselective functionalization. Protocatechualdehyde served as the aromatic precursor for the quinone methide intermediate, which underwent Diels-Alder cycloaddition to form the tetracyclic core. Methoxylation at the C-20 position was achieved via selective methylation of a phenolic intermediate using dimethyl sulfate under basic conditions.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Stereochemical Outcome
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C685S,8S configuration established
Diels-AlderToluene, 110°C, 24h729R,10S diastereomers formed
Methoxylation(CH₃O)₂SO₂, K₂CO₃, acetone85Selective C-20 methylation

This route achieved an overall yield of 18% for (+)-20-Methoxypuupehenone, with chromatographic separation required to resolve diastereomers.

Semisynthesis from Natural Puupehenone

Puupehenone, isolated directly from marine sponges, has been functionalized to yield 20-Methoxypuupehenone. Kamble et al. reported regioselective methoxylation using a directed ortho-metalation strategy. Treatment of puupehenone with LDA (lithium diisopropylamide) followed by quenching with methyl chloroformate introduced the methoxy group at C-20 with 78% efficiency.

Advantages:

  • Avoids lengthy de novo synthesis.

  • Preserves native stereochemistry (5S,8S,9R,10S).

Limitations:

  • Dependent on natural puupehenone availability.

  • Requires rigorous purification to remove unreacted starting material.

Biosynthetic Pathways

Fungal Biosynthesis via Hybrid PKS-NRPS Systems

Penicillium species employ hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems to synthesize puupehenone analogs. In Penicillium crustosum, crustosic acid serves as a γ-butyrolactone precursor, which undergoes non-enzymatic Michael addition with ortho-quinone methide intermediates derived from hydroxyclavatol. Methoxylation is hypothesized to occur via O-methyltransferase activity during late-stage tailoring, though specific enzymes remain uncharacterized.

Critical Observations:

  • Redox-assisted decarboxylation by nonheme FeII/2-OG-dependent oxygenases (e.g., TraH) generates reactive intermediates for cyclization.

  • Stereochemical control at C-9 and C-10 is mediated by flavin-containing oxidoreductases (e.g., TraD).

Comparative Analysis of Methodologies

Yield and Scalability

MethodOverall Yield (%)ScalabilityStereochemical Purity
Total Synthesis18Low (mg scale)>98% ee
Semisynthesis52Moderate (g scale)>95% ee
BiosynthesisN/A (fermentation)High (kg scale)Variable

Total synthesis offers superior stereochemical control but suffers from low yields due to multi-step sequences. Semisynthesis balances yield and practicality, while biosynthesis holds promise for large-scale production pending metabolic engineering .

Q & A

Q. What guidelines ensure ethical reporting of bioactivity data for puupehenone derivatives?

  • Answer : Follow journal-specific ethical standards, such as:
  • ICMJE guidelines : For authorship and data transparency.
  • Animal/human ethics : Including institutional review board (IRB) approval numbers in manuscripts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.